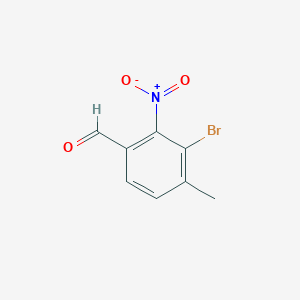
3-Bromo-4-methyl-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6BrNO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-methyl-2-nitrobenzaldehyde typically begins with the nitration of 4-methylbenzaldehyde to introduce the nitro group.
Bromination: The next step involves the bromination of the nitrated product to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-methyl-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of small-molecule inhibitors and other bioactive molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It is also used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the biological activity of the compound and its derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness: 3-Bromo-4-methyl-2-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H6BrNO3 |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
3-bromo-4-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-3-6(4-11)8(7(5)9)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
WLZNAAXHGZCGKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



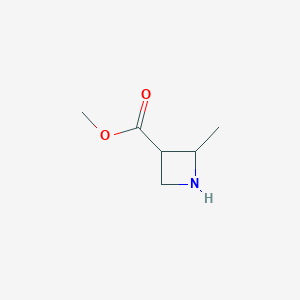
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)

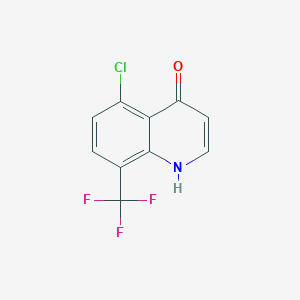


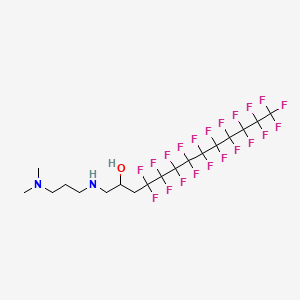

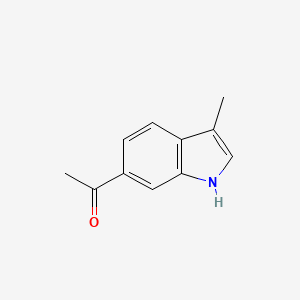


![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
